molecular formula C21H37N5O5P2S B1234667 [4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane

[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane

Cat. No. B1234667
M. Wt: 533.6 g/mol
InChI Key: CFHWAVVAKZUYKT-UHFFFAOYSA-N
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Description

[4-[bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane is a member of morpholines.

Scientific Research Applications

  • Reactivation of Diethylphosphoryl Acetylcholinesterase : A study investigated the activity of phenyl-1-methyl pyridinium ketoximes and bis quaternary derivatives, including structures related to the specified compound, in reactivating diethylphosphoryl acetylcholinesterase. The study found that certain configurations significantly increased reactivation activity (Kitz, Ginsburg, & Wilson, 1965).

  • Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Another research synthesized novel derivatives from a similar compound and tested their antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of such compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022).

  • Polymerization and Material Applications : Research focused on the polymerization of related pyrrole compounds and the formation of new polymers. This study provides insights into the use of such compounds in creating novel polymers with potentially unique properties (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).

  • Electrochemical Sensing and Catalysis : A study involving the microwave-assisted macrocyclization reaction of a related compound led to the development of novel materials for electrochemical sensors and catalysts. This research has implications in the design of sensors and catalysts for organic compounds (Koczorowski et al., 2019).

  • Catalytic Activity in Organic Reactions : Research on a similar iminophosphorane-phosphane compound revealed its catalytic activity in Suzuki cross-coupling and the homogeneous hydrogenation of olefins. This indicates the utility of such compounds in facilitating important organic reactions (Venkateswaran, Balakrishna, & Mobin, 2007).

properties

Molecular Formula

C21H37N5O5P2S

Molecular Weight

533.6 g/mol

IUPAC Name

(4-dimorpholin-4-ylphosphoryl-1-methylpyrrol-2-yl)-dimorpholin-4-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H37N5O5P2S/c1-22-19-20(32(27,23-2-10-28-11-3-23)24-4-12-29-13-5-24)18-21(22)33(34,25-6-14-30-15-7-25)26-8-16-31-17-9-26/h18-19H,2-17H2,1H3

InChI Key

CFHWAVVAKZUYKT-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1P(=S)(N2CCOCC2)N3CCOCC3)P(=O)(N4CCOCC4)N5CCOCC5

Canonical SMILES

CN1C=C(C=C1P(=S)(N2CCOCC2)N3CCOCC3)P(=O)(N4CCOCC4)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
Reactant of Route 2
[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
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[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
Reactant of Route 4
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[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
Reactant of Route 5
[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane
Reactant of Route 6
[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane

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